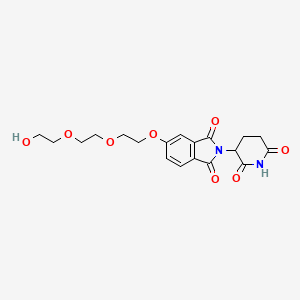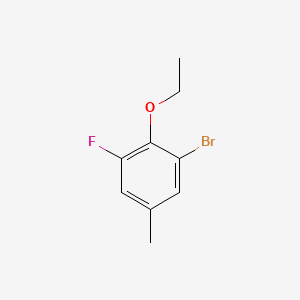
(2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate is a derivative of nucleosides, which are fundamental components of nucleic acids like DNA and RNA. This compound is characterized by its purine base, which is essential in various biological processes, including genetic information storage and transfer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate typically involves the protection of hydroxyl groups, followed by glycosylation and subsequent deprotection steps. The reaction conditions often include the use of protecting groups like acetyl or benzoyl to prevent unwanted side reactions. The glycosylation step is usually catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The purification steps often involve chromatography techniques to separate the desired compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various nucleoside analogs, which are important in medicinal chemistry for developing antiviral and anticancer drugs.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in genetic processes and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the production of pharmaceuticals and as a research tool in biotechnology.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit the activity of these enzymes, thereby disrupting the replication of viruses or the proliferation of cancer cells. The pathways involved often include the inhibition of DNA polymerase or reverse transcriptase, leading to the termination of DNA or RNA synthesis.
Comparación Con Compuestos Similares
(2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl acetate: is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Similar compounds include:
Adenosine: A naturally occurring nucleoside with similar structural features but different biological functions.
Deoxyadenosine: A deoxy derivative with applications in DNA synthesis.
Acyclovir: An antiviral drug with a similar purine base but different sugar moiety.
These comparisons highlight the uniqueness of This compound
Propiedades
Fórmula molecular |
C12H15N5O5 |
|---|---|
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
[2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O5/c1-5(19)21-9-8(20)6(2-18)22-12(9)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,18,20H,2H2,1H3,(H2,13,14,15) |
Clave InChI |
WEPFJYPAGFIIKF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


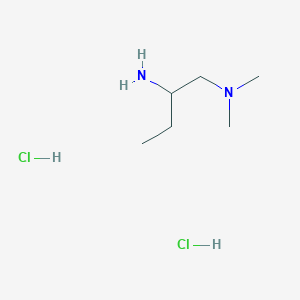
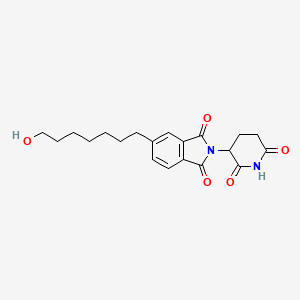
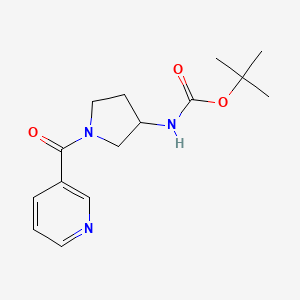
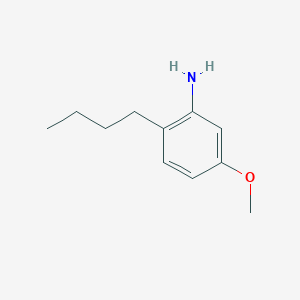
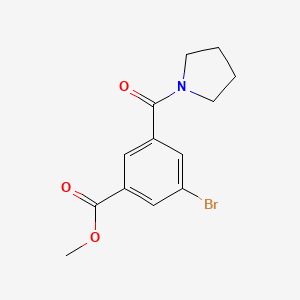
![tert-Butyl 3-{[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}azetidine-1-carboxylate](/img/structure/B14776407.png)
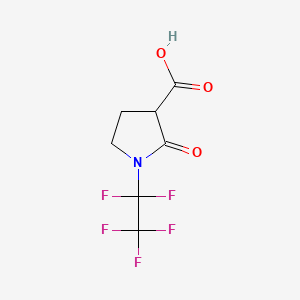
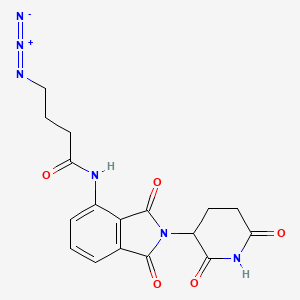

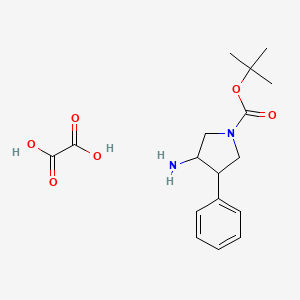
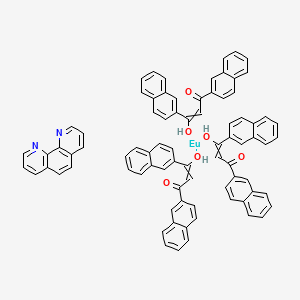
![2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776458.png)
